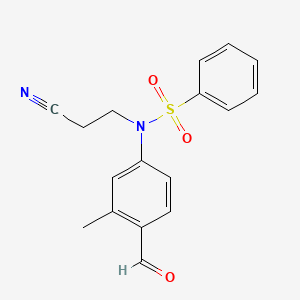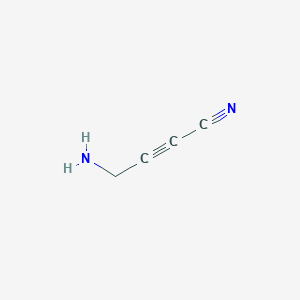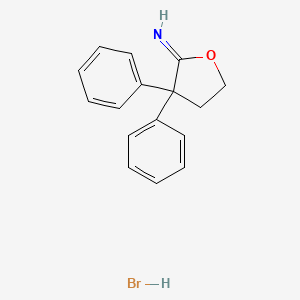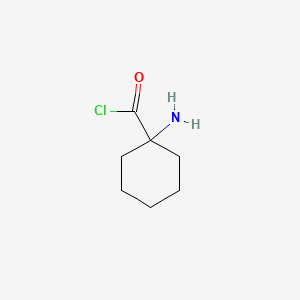
Cyclohexanecarbonylchloride, 1-amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbonylchloride, 1-amino- is an organic compound with the molecular formula C7H12ClNO. It is a derivative of cyclohexane, where a carbonyl chloride group and an amino group are attached to the cyclohexane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonylchloride, 1-amino- can be synthesized through several methods. One common method involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride. This intermediate is then reacted with ammonia to introduce the amino group, resulting in the formation of cyclohexanecarbonylchloride, 1-amino-.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarbonylchloride, 1-amino- typically involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarbonylchloride, 1-amino- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Amides: Formed from substitution reactions with amines.
Esters: Formed from substitution reactions with alcohols.
Alcohols: Formed from reduction reactions.
Nitro/Nitroso Compounds: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Cyclohexanecarbonylchloride, 1-amino- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of cyclohexanecarbonylchloride, 1-amino- involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form various derivatives through substitution reactions. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid chloride: Similar structure but lacks the amino group.
Cyclohexanecarboxamide: Contains an amide group instead of the carbonyl chloride group.
Cyclohexanecarboxylic acid: The parent compound with a carboxylic acid group.
Uniqueness
Cyclohexanecarbonylchloride, 1-amino- is unique due to the presence of both a carbonyl chloride group and an amino group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
756416-32-7 |
|---|---|
Fórmula molecular |
C7H12ClNO |
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
1-aminocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c8-6(10)7(9)4-2-1-3-5-7/h1-5,9H2 |
Clave InChI |
JOTOFQJAYOTZPA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


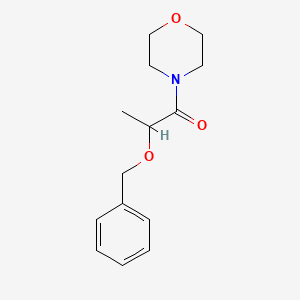
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)
![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)
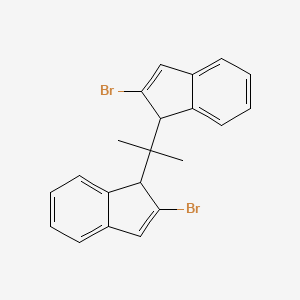
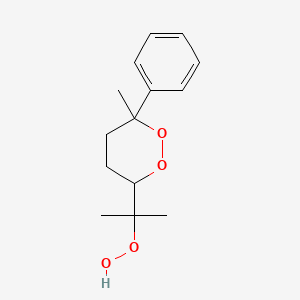
![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
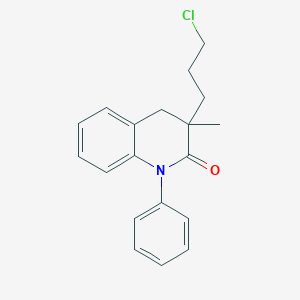
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)
